3-methyl-N-phenylpyrazin-2-amine
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Overview
Description
3-methyl-N-phenylpyrazin-2-amine is an organic compound belonging to the class of amines. It features a pyrazine ring substituted with a methyl group at the 3-position and a phenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenylpyrazin-2-amine typically involves the reaction of 3-methylpyrazine with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the amination reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-phenylpyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-phenylpyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-methylpyrazine: Lacks the phenyl group, making it less complex and potentially less active in certain applications.
N-phenylpyrazin-2-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-N-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
Uniqueness
3-methyl-N-phenylpyrazin-2-amine is unique due to the presence of both a methyl group and a phenyl group on the pyrazine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92289-34-4 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-N-phenylpyrazin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
TXGHXWMKUWXPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
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